molecular formula C13H13NO4S B1351224 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 350030-47-6

2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid

Cat. No. B1351224
CAS RN: 350030-47-6
M. Wt: 279.31 g/mol
InChI Key: RDPIPPDYPKSJQA-UHFFFAOYSA-N
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Description

“2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is a chemical compound . It is part of the heterocyclic building blocks and pyrrolidines categories . It is used in organic synthesis .


Synthesis Analysis

The synthesis of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is not explicitly mentioned in the search results. However, it is likely to involve the reaction of 2,5-dioxopyrrolidin-3-yl with ethylthiobenzoic acid .


Molecular Structure Analysis

The molecular structure of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” is not explicitly provided in the search results. However, the molecular formula is C13H13NO4S .


Chemical Reactions Analysis

The specific chemical reactions involving “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not fully detailed in the search results. It is known to be a solid .

Scientific Research Applications

Synthetic Methodologies

A novel procedure for synthesizing derivatives similar to the requested compound, focusing on improving yield and purity, has been reported. For instance, Barker, Brimble, and McLeod (2003) presented a convenient synthesis method for related compounds, yielding cleaner material with higher overall efficiency compared to previous methods (Barker, Brimble, & McLeod, 2003).

Biological Activities

Research into the biological activities of these compounds has shown significant potential. Gangjee et al. (2007) synthesized classical and nonclassical antifolates from derivatives, revealing their potent inhibitory effect on dihydrofolate reductase (DHFR) and potential as antitumor agents (Gangjee et al., 2007). Moreover, Kamiński et al. (2015) developed new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating broad-spectrum antiepileptic activity (Kamiński et al., 2015).

Material Science and Photophysical Properties

In the field of material science, Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their research uncovered the synthesis, crystal structures, and photophysical properties of these materials, highlighting their potential in light harvesting and luminescence applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of related compounds has also been a significant area of research. For example, Sodha et al. (2003) reported on the microwave-assisted synthesis and antimicrobial activity of new thiazolidinones, revealing improved reaction rates and yields through microwave irradiation (Sodha et al., 2003). Additionally, Yu et al. (2016) investigated the antiviral activity of SA-2 against influenza A virus, showcasing its efficacy in vitro and in vivo, particularly against oseltamivir-resistant strains (Yu et al., 2016).

Safety and Hazards

The safety and hazards of “2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid” are not fully detailed in the search results. However, general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-2-14-11(15)7-10(12(14)16)19-9-6-4-3-5-8(9)13(17)18/h3-6,10H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPIPPDYPKSJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387818
Record name 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid

CAS RN

350030-47-6
Record name 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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